4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and sulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide can be achieved through a multi-step process involving several key reactions:
Chlorination: Introduction of the chlorine atom to the benzene ring using chlorination with Cl₂/FeCl₃.
Friedel-Crafts Acylation: Introduction of the propyl group through Friedel-Crafts acylation with CH₃CH₂COCl/AlCl₃ followed by reduction with H₂/Pd.
Sulfonation: Introduction of the sulfonic acid group using sulfonation with SO₃/H₂SO₄.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-methylbenzene: A simpler benzene derivative with only chloro and methyl groups.
4-chloro-1-methylbenzene: Another benzene derivative with similar substituents but different positions.
Uniqueness
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is unique due to the presence of both sulfonamide groups and the specific arrangement of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H25ClN2O4S2 |
---|---|
Molecular Weight |
397.0 g/mol |
IUPAC Name |
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C15H25ClN2O4S2/c1-10(2)8-17-23(19,20)14-7-15(13(16)6-12(14)5)24(21,22)18-9-11(3)4/h6-7,10-11,17-18H,8-9H2,1-5H3 |
InChI Key |
JVQFHRAWPRZWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C)S(=O)(=O)NCC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.